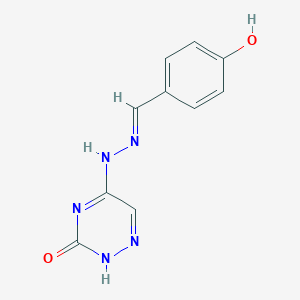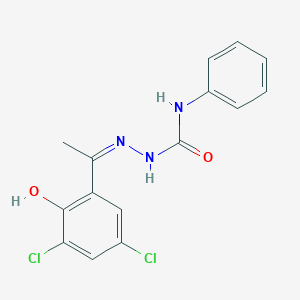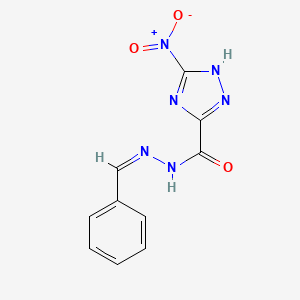![molecular formula C18H20FNO2S B6079212 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6079212.png)
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is also known as DSP-1181 and is a derivative of pyrrolidine. It has a molecular formula of C19H22FNO2S and a molecular weight of 347.45 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is not fully understood. However, it has been found to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects
Studies have shown that 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has significant effects on the central nervous system. It has been found to enhance the activity of the sigma-1 receptor, resulting in increased neurotransmitter release and improved cognitive function. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine in lab experiments include its high potency and selectivity for the sigma-1 receptor. However, its limited solubility in water can make it challenging to work with in certain experimental setups.
Orientations Futures
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has significant potential for further research in the field of medicine and biology. Some possible future directions for research include:
1. Investigating its potential as a treatment for neurological disorders such as Alzheimer's disease and depression.
2. Studying its effects on other physiological processes beyond the central nervous system.
3. Developing more efficient synthesis methods to increase its availability for research purposes.
4. Investigating its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Conclusion
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is a promising compound with significant potential for scientific research in the field of medicine and biology. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes, and it has shown promise as a potential treatment for neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylphenylsulfonyl pyrrolidine in the presence of a catalyst. The reaction results in the formation of the desired compound as a white solid.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been studied extensively for its potential applications in the field of medicine and biology. It has been found to have significant activity against specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-2-(2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-13-9-10-14(2)18(12-13)23(21,22)20-11-5-8-17(20)15-6-3-4-7-16(15)19/h3-4,6-7,9-10,12,17H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJDAGSNZFVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzenesulfonyl)-2-(2-fluorophenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)

![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6079183.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
![1-[5-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6079202.png)
![2-(3-methyl-4-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6079204.png)